4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

PDHK1 inhibition Cancer metabolism Kinase selectivity

4-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2097923-58-3) is a heterocyclic small molecule containing a pyrazole-5-carbonyl pharmacophore linked to a 1-(pyridin-3-yl)piperazin-2-one core. The compound is classified in public databases as a pyrazole-derived kinase inhibitor scaffold, with annotated target engagement against pyruvate dehydrogenase kinase 1 (PDHK1).

Molecular Formula C15H17N5O2
Molecular Weight 299.334
CAS No. 2097923-58-3
Cat. No. B2426782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
CAS2097923-58-3
Molecular FormulaC15H17N5O2
Molecular Weight299.334
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3)C
InChIInChI=1S/C15H17N5O2/c1-11-8-13(18(2)17-11)15(22)19-6-7-20(14(21)10-19)12-4-3-5-16-9-12/h3-5,8-9H,6-7,10H2,1-2H3
InChIKeyCJIOLTLVBUMLSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2097923-58-3) – Procurement-Relevant Baseline


4-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2097923-58-3) is a heterocyclic small molecule containing a pyrazole-5-carbonyl pharmacophore linked to a 1-(pyridin-3-yl)piperazin-2-one core. The compound is classified in public databases as a pyrazole-derived kinase inhibitor scaffold, with annotated target engagement against pyruvate dehydrogenase kinase 1 (PDHK1) [1]. Its molecular formula is C15H17N5O2 (exact mass 299.1382 g/mol), and it bears a dimethyl-substituted pyrazole that distinguishes it from mono-methyl or unsubstituted pyrazole analogs [2]. Despite patent filings referencing this chemotype, no primary research article with quantitative comparator data was identified for this specific compound at the time of analysis.

Why Generic Substitution of 4-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one Is Scientifically Unreliable


Within the pyrazole-piperazinone chemotype, minor structural variations profoundly alter kinase selectivity and ADME profiles. The 1,3-dimethyl substitution on the pyrazole ring and the pyridin-3-yl attachment on the piperazinone core are critical for PDHK1 binding, as inferred from structure-activity relationship (SAR) trends in related patent series [1]. Replacing the pyridin-3-yl group with phenyl, thiazolyl, or pyridin-2-yl isomers yields compounds with divergent target inhibition profiles and metabolic stability, making generic interchange scientifically unsound. The absence of publicly available head-to-head comparator data does not imply equivalence; it reflects the proprietary nature of this chemical space and the risk of assuming functional redundancy among analogs.

Quantitative Differentiation Evidence for 4-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one


PDHK1 Target Engagement vs. Closest Pyrazole-Piperazinone Scaffolds

The compound is annotated as a PDHK1 inhibitor in the IDRblab Therapeutic Target Database, a designation derived from patent filings [1]. No quantitative IC50 or Ki value is publicly reported for this specific compound in peer-reviewed literature. The closest structurally characterized analogs in patent US20090111799 exhibit PDHK1 inhibitory activity, but the exact position of the 1,3-dimethylpyrazole-5-carbonyl moiety and the pyridin-3-yl substituent differentiates this compound from the generic Markush structures. Without direct comparator data, differentiation is based on structural uniqueness, not potency.

PDHK1 inhibition Cancer metabolism Kinase selectivity

Physicochemical Differentiation from 1-(Pyridin-3-yl)piperazin-2-one Core

The target compound (MW 299.33 g/mol, 0 H-bond donors, exact mass 299.1382) possesses zero hydrogen bond donor count, which is a key differentiator from the parent 1-(pyridin-3-yl)piperazin-2-one (MW 177.20 g/mol, 1 H-bond donor) [1]. The addition of the 1,3-dimethylpyrazole-5-carbonyl group eliminates the donor, increases logP, and reduces aqueous solubility, favoring passive membrane permeability. This property profile is distinct from less lipophilic analogs that retain a donor and may exhibit different PK behavior.

LogP Hydrogen bonding Permeability

Absence of Off-Target Kinase Activity Data Requires Caution Against Assumed Polypharmacology

A structurally distinct pyrazole-piperazinone compound (CHEMBL3585362) tested in BindingDB shows weak JAK2 inhibition (Ki >3,200 nM) and no significant activity against c-KIT (Ki >4,000 nM) [1]. While this compound is not a direct analog of 2097923-58-3, it provides class-level evidence that pyrazole-piperazinone scaffolds can exhibit narrow kinase selectivity. Extrapolating, 2097923-58-3’s PDHK1 annotation suggests a similarly restricted target profile, differentiating it from multi-kinase inhibitors that carry higher off-target risk. However, direct selectivity data for 2097923-58-3 are not publicly available.

Kinase selectivity Off-target profiling JAK2

Best-Fit Application Scenarios for 4-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one Based on Evidence


Target-Based PDHK1 Inhibitor Screening and Cancer Metabolism Research

The compound’s annotation as a PDHK1 inhibitor in the IDRblab database [1] positions it as a candidate for target-based screens in cancer metabolism, particularly in tumor types where PDHK1 is overexpressed (e.g., glioblastoma, non-small cell lung cancer). Its zero H-bond donor count [2] suggests favorable passive permeability, making it suitable for intracellular target engagement assays. Researchers should verify PDHK1 potency in their own assay system before procurement, as no public IC50 exists.

Kinase Selectivity Profiling and Off-Target Risk Assessment

Based on class-level evidence that pyrazole-piperazinone analogs exhibit limited kinase polypharmacology [1], this compound is appropriate for selectivity panels against a focused set of kinases (e.g., JAK family, c-KIT) to confirm its narrow target profile. This application is critical for medicinal chemistry teams evaluating the scaffold for lead optimization, where broad kinase inhibition is a liability.

Physicochemical Property Benchmarking for CNS Drug Discovery

The low H-bond donor count and moderate molecular weight (299.33 g/mol) [2] align with CNS drug-likeness parameters. This compound can serve as a benchmarking tool in permeability and brain penetration assays (e.g., PAMPA-BBB, MDCK-MDR1) to compare against pyrazole-piperazinone analogs with varying donor counts and lipophilicity, aiding in the design of CNS-penetrant PDHK1 inhibitors.

Quote Request

Request a Quote for 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.